(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide
Description
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]heptanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-2-3-4-5-6-13(20)18-19-14-11-9-10(16)7-8-12(11)17-15(14)21/h7-9,17,21H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPANKPCRTOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with heptanehydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the oxoindoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted oxoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide involves its interaction with specific molecular targets. The brominated oxoindoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Indolinone Ring
- 5-Bromo Substitution: Bromine at the 5-position is a common feature in bioactive indolinone derivatives. For example, N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (2a) exhibited moderate apoptosis-inducing activity (EC50 = ~10 µM), while its 4-bromo-5-methyl analog (3g) showed a 40-fold increase in potency (EC50 = 0.24 µM) in HCT116 cells .
- Hydroxy and Methoxy Groups: 2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide (VIId) demonstrated anti-inflammatory activity, with IR and NMR data confirming hydrogen bonding via phenolic -OH .
Hydrazide Chain Modifications
- Aliphatic Chains: (Z)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-propylpentane Hydrazide (4b): A shorter branched chain (2-propylpentane) yielded a melting point of 172–173°C and distinct IR peaks at 1729 cm<sup>−1</sup> (C=O) and 1663 cm<sup>−1</sup> (C=N) .
- Aromatic and Heterocyclic Chains :
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide : Substitution with a furan ring introduces π-conjugation, altering electronic properties and bioactivity (anti-inflammatory focus) .
- 3,4,5-Trimethoxybenzohydrazide : Aromatic methoxy groups in 2a and 3g contributed to apoptosis induction via enhanced binding interactions .
Specialized Functional Groups
- Dithiocarbazate Derivatives : Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate incorporates sulfur atoms, enabling unique hydrogen-bonding (N–H⋯S) and halogen interactions (C–Br⋯S) in its crystal structure .
Physicochemical Properties
Biological Activity
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is a compound derived from the condensation of 5-bromo-2-oxoindole and heptanehydrazide. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial properties. The structural characteristics of this compound, including its bromine substituent and hydrazone linkage, may contribute to its biological efficacy.
Chemical Structure
The molecular formula for this compound is . The compound features a hydrazone functional group, which is known for its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.17 g/mol |
| Melting Point | 212–213 °C |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound involves the reaction of 5-bromo-2-oxoindole with heptanehydrazide under acidic conditions. The reaction typically yields the desired product in moderate to high yields, confirmed by NMR and mass spectrometry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 5-bromoindole have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival.
Case Study:
In a study evaluating the cytotoxic effects of various indole derivatives, this compound demonstrated IC50 values ranging from 10 to 30 µM against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Compounds containing indole structures are known for their ability to inhibit pro-inflammatory cytokines.
Research Findings:
In vitro assays showed that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
The proposed mechanism for the biological activity of this compound involves:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
- Oxidative Stress Induction : The bromine atom can generate reactive oxygen species, leading to cellular damage in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
